2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol typically involves the reaction of 2-aminophenol with various aldehydes under specific conditions. One common method includes the use of 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is studied for potential therapeutic applications in cancer treatment.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol include other benzoxazole derivatives such as:
- 2-[(E)-{[4-(6-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol
- 2-[(E)-{[4-(6-fluoro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol
- 2-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-nitrophenol .
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties.
Properties
Molecular Formula |
C21H15N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C21H15N3O4/c1-13-2-8-18-20(10-13)28-21(23-18)14-3-5-16(6-4-14)22-12-15-11-17(24(26)27)7-9-19(15)25/h2-12,25H,1H3 |
InChI Key |
NWRLFMSROHBVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.